

Application Notes and Protocols for 5'-AMP in Metabolomics

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Compound of Interest

Compound Name: 5'-AMPS

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation and analysis of 5'-adenosine monophosphate (5'-AMP) in the context of metabolomics. The protocols outlined below are intended for researchers, scientists, and professionals in drug development who are interested in quantifying this key energy sensor and its role in cellular metabolism.

Introduction to 5'-AMP and its Significance

Adenosine 5'-monophosphate (5'-AMP) is a central molecule in cellular energy homeostasis. It is a sensitive indicator of the cell's energy status, with its concentration increasing as the ratio of ATP to ADP decreases. This rise in 5'-AMP levels allosterically activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.^[1] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP.^{[2][3]} This intricate signaling network is a critical target for research in metabolic disorders, such as obesity and type 2 diabetes, as well as in cancer metabolism. Therefore, the accurate and precise quantification of 5'-AMP in biological samples is paramount for understanding these disease states and for the development of novel therapeutics.

Experimental Protocols

I. Sample Preparation for Intracellular 5'-AMP Analysis from Cultured Adherent Mammalian Cells

This protocol details the extraction of polar metabolites, including 5'-AMP, from adherent mammalian cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- LC-MS grade methanol, chilled to -80°C
- LC-MS grade water
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 16,000 x g and 4°C
- Dry ice or a cooling block

Procedure:

- Cell Culture: Grow adherent cells in a 6-well plate to the desired confluence. It is recommended to have at least 3 biological replicates for each experimental condition.
- Washing:
 - Aspirate the cell culture medium.
 - Immediately wash the cells twice with 1-2 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash. This step is crucial to remove any extracellular metabolites.
- Metabolism Quenching and Metabolite Extraction:

- Place the 6-well plate on a bed of dry ice or a pre-chilled cooling block to rapidly quench metabolic activity.
- Add 1 mL of pre-chilled 80% methanol (methanol:water, 80:20, v/v) to each well.
- Immediately scrape the cells from the well surface using a cell scraper.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.

- Cell Lysis and Protein Precipitation:
 - Vortex the microcentrifuge tubes for 1 minute to ensure complete cell lysis.
 - Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
- Sample Collection:
 - Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.
 - The samples can be stored at -80°C until LC-MS analysis.

II. LC-MS/MS Method for the Quantification of 5'-AMP

This section outlines a typical hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) method for the targeted quantification of 5'-AMP.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

LC Parameters:

- Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm) is recommended for the retention of polar compounds like 5'-AMP.

- Mobile Phase A: 20 mM ammonium carbonate in water, pH 9.2
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 80% B
 - 2-17 min: Linear gradient from 80% to 20% B
 - 17-21 min: Hold at 20% B
 - 21-22 min: Linear gradient from 20% to 80% B
 - 22-28 min: Hold at 80% B
- Flow Rate: 0.2 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

MS/MS Parameters:

- Ionization Mode: Negative electrospray ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Analyte: 5'-AMP
 - Precursor Ion (m/z): 346.0
 - Product Ion (m/z): 79.0 (for quantification) and 134.0 (for confirmation)
- Collision Energy: Optimized for the specific instrument.

Data Presentation

The following tables summarize hypothetical quantitative data for 5'-AMP levels in response to a metabolic stressor, such as treatment with a mitochondrial complex I inhibitor (e.g., rotenone), which is known to increase the AMP/ATP ratio.

Table 1: Intracellular 5'-AMP Concentrations in Cultured Cells Treated with a Mitochondrial Inhibitor.

Treatment Group	5'-AMP Concentration (μM) (Mean ± SD, n=3)	Fold Change vs. Control
Control	15.2 ± 1.8	1.0
Rotenone (1 μM)	45.6 ± 4.2	3.0

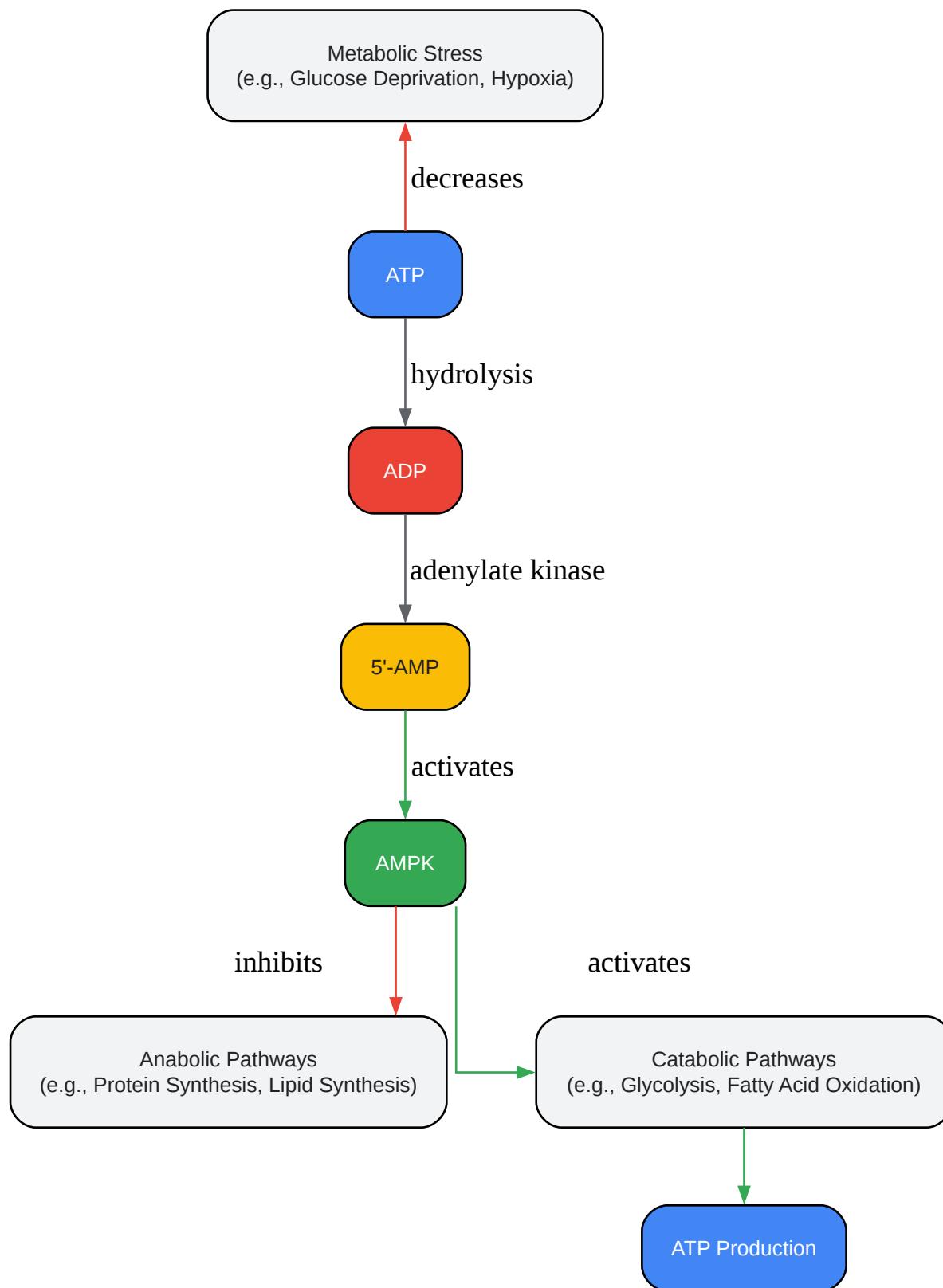
Table 2: Relative Abundance of Adenosine Nucleotides.

Treatment Group	ATP/AMP Ratio
Control	100.5 ± 12.3
Rotenone (1 μM)	33.5 ± 5.1

Visualizations

Signaling Pathway

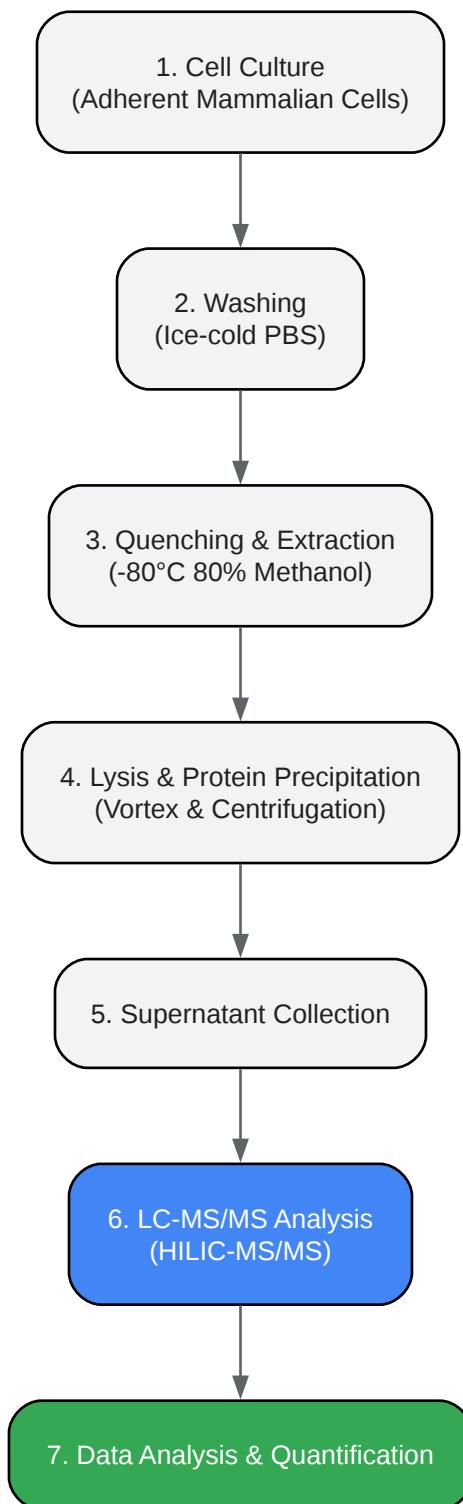
The following diagram illustrates the central role of 5'-AMP in activating the AMPK signaling pathway.

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Caption: The 5'-AMP-activated protein kinase (AMPK) signaling pathway.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for 5'-AMP analysis.



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Caption: Experimental workflow for 5'-AMP metabolomics analysis.

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